molecular formula C15H17N3O2 B1659654 (-)-7,7-Dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a)pyrimidine-3-carboxylic acid CAS No. 667921-18-8

(-)-7,7-Dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a)pyrimidine-3-carboxylic acid

Cat. No.: B1659654
CAS No.: 667921-18-8
M. Wt: 271.31
InChI Key: FNTHIHZNFDZXAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-7,7-Dimethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a)pyrimidine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.31. The purity is usually 95%.
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Properties

CAS No.

667921-18-8

Molecular Formula

C15H17N3O2

Molecular Weight

271.31

IUPAC Name

7,7-dimethyl-5-phenyl-5,6-dihydro-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C15H17N3O2/c1-15(2)8-12(10-6-4-3-5-7-10)17-13-11(14(19)20)9-16-18(13)15/h3-7,9,12,17H,8H2,1-2H3,(H,19,20)

InChI Key

FNTHIHZNFDZXAY-UHFFFAOYSA-N

SMILES

CC1(CC(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3)C

Canonical SMILES

CC1(CC(NC2=C(C=NN21)C(=O)O)C3=CC=CC=C3)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1 (0.73 g) obtained in Example 1009, KOH (0.41 g), H2O (20 ml) and EtOH (20 mL) was stirred at 90° C. for 12 h, acidified with 1N HCl, and extracted with AcOEt. The extract was washed with brine, dried over MgSO4, and concentrated in vacuo to give 0.55 g (83% yield) of the title compound as colorless prisms ([α]D20° C.=−85.33, in CHCl3, C=0.46). mp 205-206° C., 1H NMR (CDCl3, 300 MHz): 1.59 (3H, s), 1.66 (3H, s), 2.05-2.15 (2H, m), 4.64 (1H, dd, J=9.6, 5.4 Hz), 6.04 (1H, s), 7.30-7.41 (5H, m), 7.73 (1H, s).
Name
1
Quantity
0.73 g
Type
reactant
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
83%

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